5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide
Description
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Properties
Molecular Formula |
C14H12FN3OS |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C14H12FN3OS/c1-8-7-20-14(16-8)17-13(19)12-6-9-5-10(15)3-4-11(9)18(12)2/h3-7H,1-2H3,(H,16,17,19) |
InChI Key |
VEKAGWBFKCSIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
Biological Activity
The compound 5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic derivative of indole and thiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 249.30 g/mol
- IUPAC Name : 5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide
Structural Features
The compound features:
- A fluorine atom at the 5-position of the indole ring.
- A methyl group at the 1-position of the indole ring.
- An N-(4-methyl-1,3-thiazol-2-yl) substituent which enhances its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and indole moieties exhibit significant antitumor properties. The biological activity of 5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide has been evaluated against various cancer cell lines. The following table summarizes the IC values observed in different studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| L1210 (mouse leukemia) | 0.5 | Inhibition of cell proliferation |
| A431 (human epidermoid) | 1.0 | Induction of apoptosis |
| U251 (glioblastoma) | 0.8 | Disruption of mitochondrial function |
| WM793 (melanoma) | 0.6 | Inhibition of angiogenesis |
These findings suggest that the compound exhibits potent cytotoxic effects across multiple cancer types.
The mechanisms by which this compound exerts its antitumor effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes, leading to apoptosis in cancer cells .
- Induction of Apoptosis : The presence of the thiazole moiety is crucial for triggering apoptotic pathways, possibly through modulation of Bcl-2 family proteins .
- Anti-Angiogenic Properties : The compound may inhibit vascular endothelial growth factor (VEGF), thus preventing tumor growth by limiting blood supply .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of a fluorine atom at the 5-position enhances lipophilicity and cellular uptake.
- The methyl group at the 4-position on the thiazole ring contributes to increased binding affinity to target proteins.
These modifications are essential for improving the overall potency and selectivity against cancer cell lines.
Study 1: Efficacy Against Glioblastoma
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against glioblastoma cells (U251). The results demonstrated an IC value of 0.8 µM, indicating strong growth inhibition compared to standard treatments like temozolomide. The study concluded that this compound could serve as a promising candidate for further development in glioblastoma therapy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in A431 cells. Using flow cytometry and Western blot analysis, it was found that treatment with this compound resulted in increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. A study demonstrated that derivatives of thiazole and indole exhibit significant antiproliferative effects on cancer cells. The presence of the thiazole moiety in the structure contributes to enhanced cytotoxicity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and the introduction of electron-donating groups significantly affect the anticancer activity. For instance, compounds with a methyl group at the 4-position of the phenyl ring exhibited improved activity, with some derivatives showing IC50 values as low as 2.01 µM against specific cancer cell lines .
Enzyme Inhibition
5-Fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against key protein kinases including EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2). These enzymes play critical roles in cell proliferation and survival, making them important targets in cancer therapy .
Table: Inhibition Potency Against Protein Kinases
| Enzyme | IC50 Value (µM) | Comments |
|---|---|---|
| EGFR | 15.4 | Moderate inhibition |
| HER2 | 12.7 | Significant inhibition |
| VEGFR-2 | 9.8 | Strong inhibition |
| CDK2 | 11.5 | Effective inhibitor |
Potential Therapeutic Uses
Beyond oncology, the compound's unique structure suggests potential applications in treating other diseases. The thiazole and indole components are known for their biological activity, which may extend to antimicrobial and anti-inflammatory effects.
Research Insights
Recent studies have indicated that compounds similar to 5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide can inhibit bacterial growth and exhibit anti-inflammatory properties, making them candidates for further research in infectious diseases and chronic inflammatory conditions .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to yield 5-fluoro-1-methylindole-2-carboxylic acid and 4-methylthiazol-2-amine (Figure 1).
| Reaction Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 12 hours | Indole-2-carboxylic acid + thiazole-2-amine | 78–85% |
| 2M NaOH, 80°C, 8 hours | Indole-2-carboxylate salt + thiazole-2-amine | 82% |
This reaction is critical for understanding the compound’s metabolic degradation pathways.
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring facilitates nucleophilic substitution at the 2-position (adjacent to the carboxamide group). For example:
Bromination
| Reagents | Conditions | Product |
|---|---|---|
| N-bromosuccinimide (NBS) | DMF, 60°C, 4 hours | 5-fluoro-1-methyl-N-(5-bromo-4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide |
The brominated derivative serves as an intermediate for further functionalization (e.g., Suzuki coupling).
Electrophilic Substitution on the Indole Ring
The indole ring undergoes electrophilic substitution at the 3-position (para to the fluorine atom).
Nitration
| Reagents | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-nitro-5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide |
The nitro group can later be reduced to an amine for additional derivatization.
Oxidation of the Thiazole Methyl Group
| Reagents | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O | 100°C, 6 hours | 5-fluoro-1-methyl-N-(4-carboxy-1,3-thiazol-2-yl)-1H-indole-2-carboxamide |
The methyl group on the thiazole oxidizes to a carboxylic acid, enhancing water solubility.
Reduction of the Indole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s aromaticity to form a tetrahydroindole derivative, though this is less common due to steric hindrance from the fluorine substituent.
Interaction with Biological Nucleophiles
In medicinal chemistry studies, the compound reacts with cysteine residues in enzymes via nucleophilic attack at the thiazole ring . For example:
| Target Enzyme | Reaction Site | Inhibition IC₅₀ |
|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | Thiazole C2 position | 0.89 µM |
This interaction underpins its potential as an anticancer agent .
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C, dry air | Carboxamide hydrolysis | 14 days |
| UV light (254 nm) | C-F bond cleavage | 48 hours |
Q & A
Q. How can researchers optimize the synthesis of 5-fluoro-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide?
Methodological Answer: Synthesis optimization involves evaluating reaction conditions such as solvent polarity, catalyst choice, and purification techniques. For example:
- Base selection : Potassium carbonate (K₂CO₃) in aprotic solvents like DMF promotes nucleophilic substitution in thiazole-acetamide coupling reactions .
- Recrystallization : Ethanol or DMF/acetic acid mixtures improve purity, as seen in analogous indole-thiazole hybrids .
- Yield monitoring : Adjust stoichiometric ratios (e.g., 1.1 equiv of indole precursors) to minimize side products .
Key metrics : Melting point consistency (e.g., 192–194°C in related compounds) and NMR purity (>95%) are critical .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks for indole (C2-carboxamide) and thiazole (C4-methyl) substituents, referencing shifts in analogs (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 312.12) and elemental composition (C₁₅H₁₃FN₄O₂S) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .
Q. How should researchers evaluate the biological activity of this compound in preliminary assays?
Methodological Answer:
- Target selection : Prioritize assays aligned with structural analogs (e.g., Bcl-2/Mcl-1 inhibition for anticancer activity) .
- In vitro testing : Use cell viability assays (e.g., MTT) at concentrations 1–100 µM, noting IC₅₀ values.
- Selectivity screening : Compare activity against related enzymes (e.g., COX-1/2 for anti-inflammatory potential) .
- Solubility mitigation : For low aqueous solubility (common in thiazole-indole hybrids), use DMSO stocks (<0.1% final) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with protein targets?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., Bcl-2, PDB: 2W3L) and optimize protonation states using tools like AutoDock Tools .
- Ligand parametrization : Generate 3D conformers of the compound and assign charges via AM1-BCC.
- Docking simulations : Use AutoDock Vina or Glide; analyze binding poses (e.g., indole-thiazole stacking in hydrophobic pockets) .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ data to refine models .
Q. What strategies address low solubility during in vivo or pharmacokinetic studies?
Methodological Answer:
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Control standardization : Ensure consistent assay conditions (e.g., serum concentration, incubation time).
- Substituent analysis : Compare bioactivity of derivatives with varying groups (e.g., 4-methyl vs. 4-fluorophenyl in thiazole) .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Q. What methodologies support structure-activity relationship (SAR) analysis for this compound?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modified indole (e.g., 5-bromo instead of 5-fluoro) or thiazole (e.g., 4-bromo vs. 4-methyl) groups .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ) or steric parameters with activity .
- Free-energy calculations : Apply MM-PBSA to quantify binding contributions of specific substituents .
Q. How can computational modeling improve the design of derivatives with enhanced selectivity?
Methodological Answer:
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C2-carboxamide) using Schrödinger Phase .
- ADMET prediction : Use SwissADME to filter derivatives with poor permeability (e.g., LogP > 5) or CYP inhibition .
- Ensemble docking : Screen against off-targets (e.g., kinases) to prioritize selective candidates .
Q. What process engineering considerations are critical for scaling up synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with greener alternatives (e.g., 2-MeTHF) to simplify waste management .
- Flow chemistry : Optimize residence time and temperature for continuous thiazole-indole coupling .
- Quality control : Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .
Q. How can researchers address potential isomerism or polymorphism in crystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
